molecular formula C15H11F6NO3S B13769395 N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B13769395
M. Wt: 399.3 g/mol
InChI Key: MSMRTTSGIOPDGI-UHFFFAOYSA-N
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Description

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is a compound characterized by the presence of trifluoromethyl groups and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule .

Scientific Research Applications

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to proteins and enzymes. The sulfonamide group can form hydrogen bonds with target molecules, stabilizing the compound-protein complex and modulating the activity of the target .

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide
  • 3,5-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is unique due to the combination of trifluoromethyl groups and a methoxybenzenesulfonamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11F6NO3S

Molecular Weight

399.3 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H11F6NO3S/c1-25-12-2-4-13(5-3-12)26(23,24)22-11-7-9(14(16,17)18)6-10(8-11)15(19,20)21/h2-8,22H,1H3

InChI Key

MSMRTTSGIOPDGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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